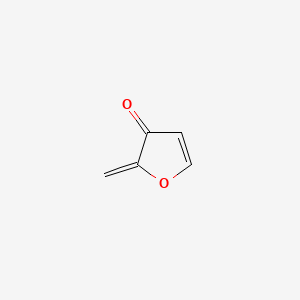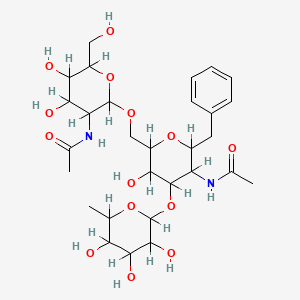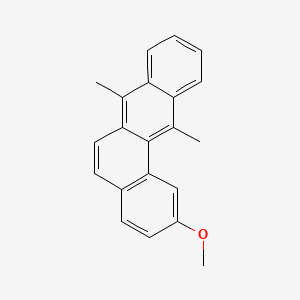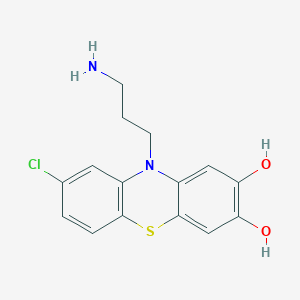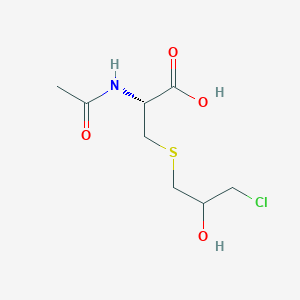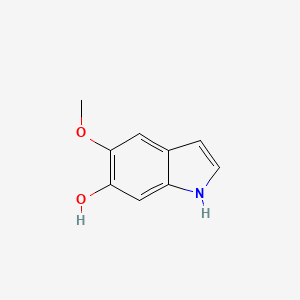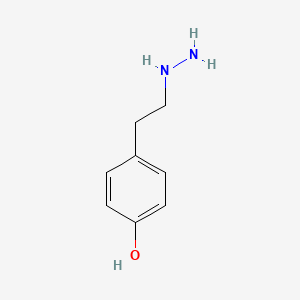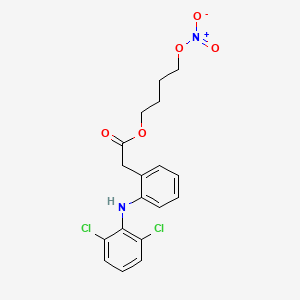
Nitrofenac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofenac is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug. It is characterized by the incorporation of a nitric oxide-releasing moiety into the diclofenac structure. This modification aims to reduce the gastrointestinal toxicity commonly associated with diclofenac while retaining its anti-inflammatory and analgesic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrofenac is synthesized by esterifying diclofenac with a nitric oxide-releasing group. The process typically involves the reaction of diclofenac with a nitric oxide donor under controlled conditions to ensure the stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced catalytic methods and optimized reaction conditions helps in achieving high yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Nitrofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Nitrofenac has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential to reduce gastrointestinal toxicity while providing anti-inflammatory and analgesic effects.
Industry: Utilized in the development of safer non-steroidal anti-inflammatory drugs
Wirkmechanismus
Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .
Vergleich Mit ähnlichen Verbindungen
Nitroaspirin: A nitric oxide-releasing derivative of aspirin.
Nitronaproxen: A nitric oxide-releasing derivative of naproxen.
Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen
Comparison:
Gastrointestinal Toxicity: Nitrofenac exhibits significantly reduced gastrointestinal toxicity compared to its parent compound, diclofenac, and other similar compounds.
Anti-inflammatory and Analgesic Properties: this compound retains the anti-inflammatory and analgesic properties of diclofenac while providing additional benefits due to nitric oxide release.
Unique Features: The incorporation of a nitric oxide-releasing moiety makes this compound unique in its ability to modulate inflammation and pain with reduced side effects
Eigenschaften
CAS-Nummer |
156661-01-7 |
|---|---|
Molekularformel |
C18H18Cl2N2O5 |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
InChI-Schlüssel |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonyme |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


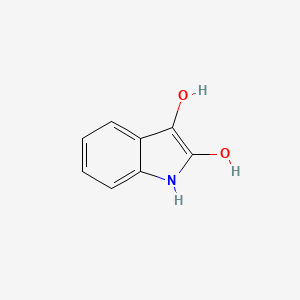
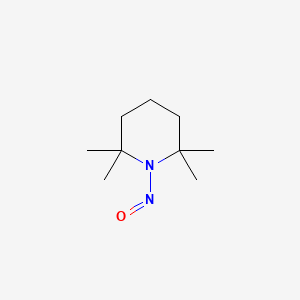
![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)
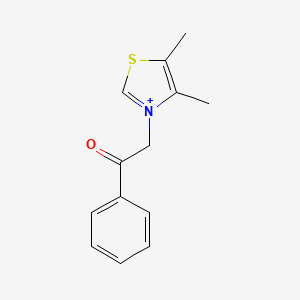
![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)

